

Voxtalisib stock solution preparation

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Compound Focus: Voxtalisib

CAS No.: 934493-76-2

Cat. No.: S548982

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Chemical Properties and Handling

Voxtalisib (SAR245409, XL765) is a potent, ATP-competitive, reversible, oral, small-molecule dual inhibitor targeting pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. Its core chemical properties are summarized below.

Table 1: Chemical and Biochemical Profile of Voxtalisib

Property	Specification
Synonyms	XL765, SAR245409 [2] [3]
CAS Number	934493-76-2 [2]
Molecular Formula	C ₁₃ H ₁₄ N ₆ O [2] [3]
Molecular Weight	270.29 g/mol [2] [3]
Purity	≥99.82% [2]
Mechanism of Action	Dual pan-class I PI3K and mTOR inhibitor [4]

Property	Specification
Primary Targets (IC ₅₀)	PI3K γ (9 nM), PI3K α (39 nM), PI3K δ (43 nM), PI3K β (113 nM), mTOR (157 nM), DNA-PK (150 nM) [2] [3]

Stock Solution Preparation and Storage

Standard Stock Solution for In Vitro Studies

- **Solvent:** Anhydrous DMSO [2] [3].
- **Typical Concentration:** Prepare a 10 mM stock solution by dissolving 2.70 mg of **voxtalisib** in 1 mL of DMSO [2].
- **Aliquoting:** Aliquot the stock solution to avoid repeated freeze-thaw cycles [2].
- **Storage:** Store aliquots at -20°C or -80°C for long-term stability. Under these conditions, the stock solution is stable for at least 2 years [2].

Working Solution for Cell-Based Assays

- **Preparation:** Dilute the DMSO stock solution into pre-warmed cell culture medium.
- **Final Solvent Concentration:** Ensure the final DMSO concentration does not exceed 0.1-0.5% to maintain cell viability [3].

Critical Handling Considerations

- **Hygroscopic DMSO:** Use fresh, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce solubility and compromise solution stability [2] [3].
- **Light Sensitivity:** The compound appears as a light brown to brown solid. While not explicitly stated as light-sensitive, standard practice recommends protecting from light by using amber vials or wrapping containers in aluminum foil [2].
- **Temperature Stability:** The solid powder is stable for at least 3 years when stored at -20°C [2].

In Vitro Experimental Protocols

Cell Viability and Apoptosis Assay (Example: Pancreatic Cancer Cell Lines)

- **Cell Lines:** Various pancreatic cancer lines (e.g., MIA PaCa-2, BxPC-3) [3].
- **Procedure:**
 - Plate cells and allow to adhere for 24 hours.
 - Treat cells with **voxtalisib** at desired concentrations (e.g., 0.1-10 μ M) for 24-72 hours [3].
 - For apoptosis detection, harvest cells and stain with Annexin V.
 - Analyze the percentage of Annexin V-positive cells using flow cytometry (FACS) [3].
- **Supporting Data:** **Voxtalisib** inhibits proliferation in MCF7 and PC-3 cells with IC₅₀ values of 1,070 and 1,840 nM, respectively [2].

Pharmacodynamic Analysis by Western Blotting

- **Purpose:** To confirm target engagement and pathway inhibition.
- **Procedure:**
 - Treat cells with **voxtalisib**.
 - Lyse cells and perform Western blot analysis.
 - Probe for phosphorylation status of key pathway markers: pAKT (Ser473), pS6 (S235/236), and p4EBP1 [5].
- **Expected Outcome:** Dose-dependent reduction in phosphorylation of AKT, S6, and 4EBP1 [2] [5].

In Vivo Formulation and Dosing

For animal studies, **voxtalisib** can be formulated using different vehicles depending on the administration route.

Table 2: In Vivo Formulation Protocols for Voxtalisib

Formulation Type	Composition	Final Voxtalisib Concentration	Preparation Instructions	Administration Route
Homogeneous Suspension [2] [3]	0.5% Carboxymethylcellulose Sodium (CMC-Na)	≥ 5 mg/mL	Suspend voxtalisib powder directly in 0.5% CMC-Na	Oral gavage

Formulation Type	Composition	Final Voxtalisib Concentration	Preparation Instructions	Administration Route
			and mix thoroughly.	

| **Clear Solution 1** [2] [3] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | ~1.45 mg/mL (5.36 mM)
| 1. Dissolve **voxtalisib** in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add remaining ddH₂O. | Oral gavage / IP | | **Clear Solution 2** [3] | 5% DMSO, 95% Corn Oil | 0.18 mg/mL (0.67 mM) |
Dissolve **voxtalisib** in DMSO first, then mix with corn oil. | Oral gavage |

In Vivo Dosing Regimen

- **Typical Dose:** 30 mg/kg [3].
- **Frequency:** Once daily for xenograft studies [3].
- **Route:** Oral gavage [3].
- **Note:** In a phase II clinical trial for lymphoma, the human equivalent dose was 50 mg twice daily [5].

Quantitative Analysis using UPLC-MS/MS

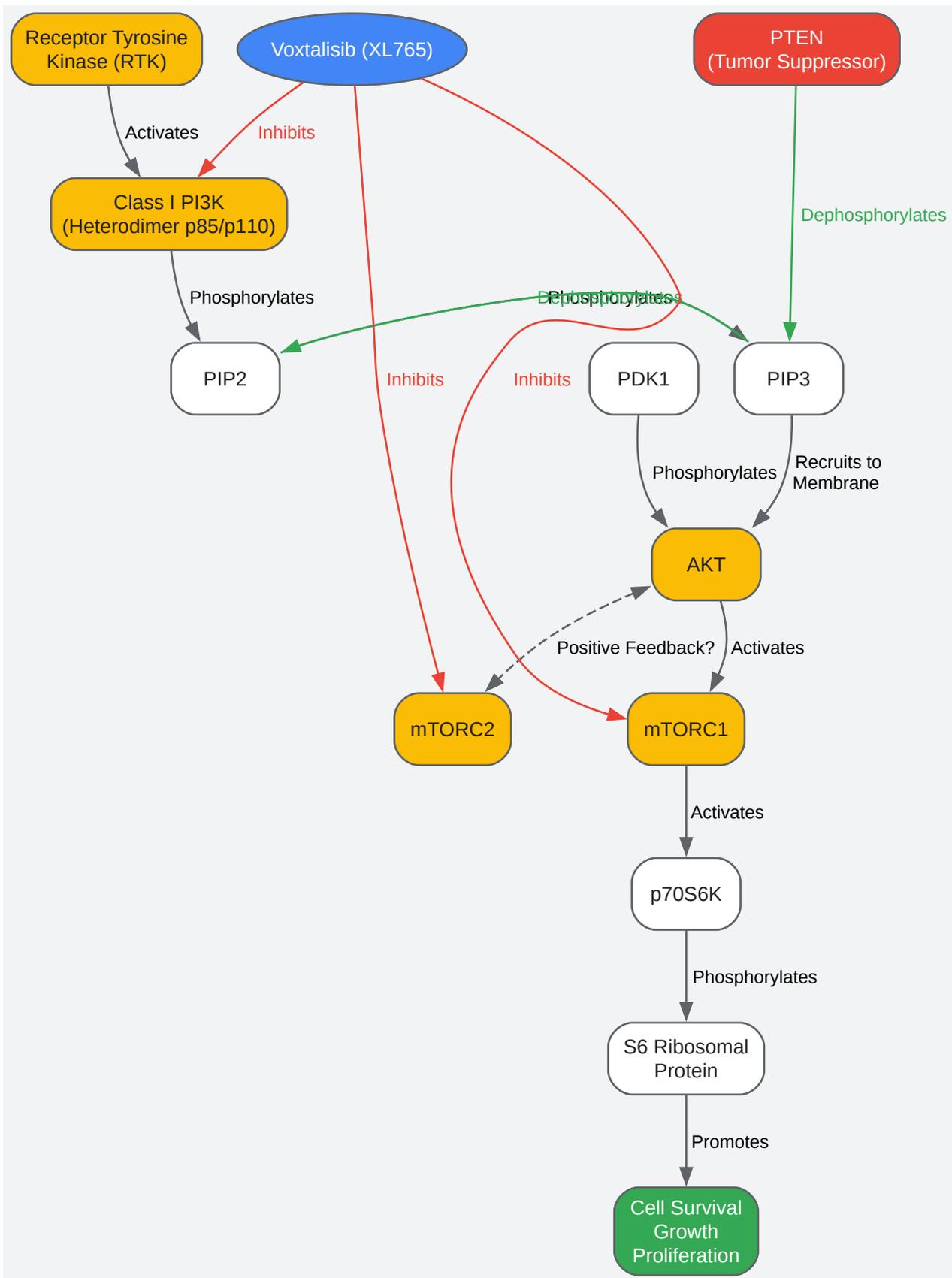
A highly sensitive and rapid UPLC-MS/MS method has been developed for the quantification of **voxtalisib** in biological matrices like rat plasma [6].

- **Sample Preparation:** Use protein precipitation with acetonitrile [6].
- **Chromatography:**
 - **Column:** Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) [6].
 - **Mobile Phase:** Gradient elution with solvent A (acetonitrile) and solvent B (0.1% formic acid) [6].
 - **Run Time:** 2.0 minutes [6].
- **Mass Spectrometry:**
 - **Ionization:** Positive electrospray ionization (ESI+) [6].
 - **Detection:** Selective reaction monitoring (SRM) [6].
 - **Ion Transitions:** **Voxtalisib:** m/z 270.91 → 242.98 [6].
- **Method Validation:**
 - **Linearity:** 1–2000 ng/mL [6].
 - **LLOQ:** 1 ng/mL [6].

- **Precision & Accuracy:** Intra-day and inter-day precision (RSD) were $\leq 18.7\%$, accuracy ranged from -14.0% to 3.1% [6].

Biological Context: Mechanism and Pathway

Voxtalisib exerts its effects by inhibiting the PI3K/AKT/mTOR pathway, one of the most frequently dysregulated signaling pathways in human cancer [7] [8]. The following diagram illustrates the signaling pathway and **voxtalisib**'s inhibitory role.



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Conclusion

This guide consolidates the key technical information for the preclinical use of **voxtalisib**. Its well-characterized profile and the availability of robust protocols for in vitro and in vivo studies make it a valuable tool for investigating PI3K/mTOR pathway biology and evaluating potential combination therapies.

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